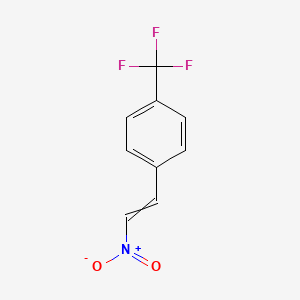

1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene

CAS No.:

Cat. No.: VC13387276

Molecular Formula: C9H6F3NO2

Molecular Weight: 217.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6F3NO2 |

|---|---|

| Molecular Weight | 217.14 g/mol |

| IUPAC Name | 1-(2-nitroethenyl)-4-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C9H6F3NO2/c10-9(11,12)8-3-1-7(2-4-8)5-6-13(14)15/h1-6H |

| Standard InChI Key | CATQYSSYYQMLHV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C=C[N+](=O)[O-])C(F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1C=C[N+](=O)[O-])C(F)(F)F |

Introduction

1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene, also known as 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene, is an organic compound with the molecular formula C₉H₆F₃NO₂. It features a nitro group and a trifluoromethyl group attached to a benzene ring, with a vinyl linkage connecting the nitro group to the benzene ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.

Synthesis and Reactions

In related reactions, compounds with similar structures, such as 2-fluoro-1-nitro-4-(trifluoromethyl)benzene, are used in the synthesis of hydrazides and other nitrogen-containing compounds. These reactions often involve the use of potassium carbonate (K₂CO₃) as a base in solvents like ethanol or DMSO .

Safety and Hazards

1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene poses several health and environmental hazards. It is classified as harmful if swallowed, in contact with skin, and if inhaled. It also causes skin irritation and serious eye irritation. The compound may cause respiratory irritation and is considered a specific target organ toxin upon single exposure .

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume